
Methyl 2-(3-amino-2-cyanophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-amino-2-cyanophenyl)acetate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of phenylacetic acid and contains both an amino group and a cyano group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-amino-2-cyanophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic ring.
Reduction: Primary amines derived from the cyano group.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Methyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(3-amino-2-cyanophenyl)acetate involves its interaction with molecular targets and pathways within biological systems. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a versatile intermediate in various biochemical pathways, potentially leading to the formation of bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2-cyanophenyl)acetate: Similar in structure but lacks the amino group.
Methyl 2-(3-cyanophenyl)acetate: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
Methyl 2-(3-amino-2-cyanophenyl)acetate is unique due to the presence of both amino and cyano groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9(12)8(7)6-11/h2-4H,5,12H2,1H3 |
Clé InChI |
NHJQJQNMEXBZMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C(=CC=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


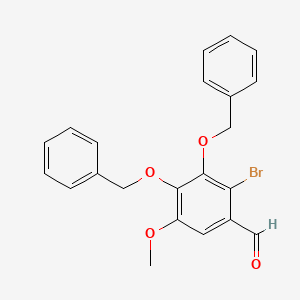
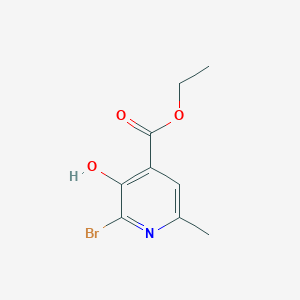
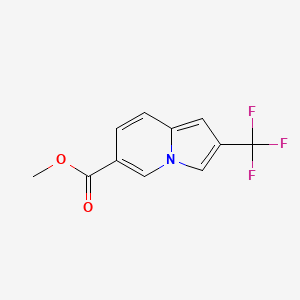
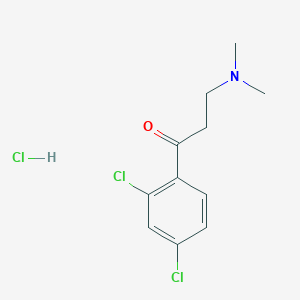
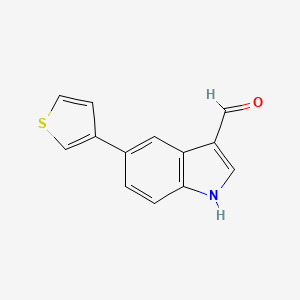
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)
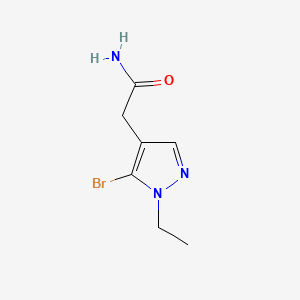
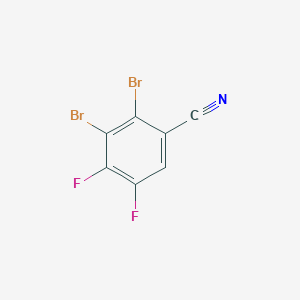
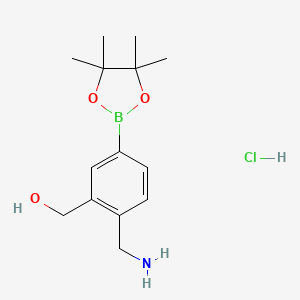
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
